molecular formula C27H29NO9 B1235474 Ethyl O-(N-(4-carboxyphenyl)carbamoyl)mycophenolate CAS No. 82970-82-9

Ethyl O-(N-(4-carboxyphenyl)carbamoyl)mycophenolate

Cat. No. B1235474
CAS RN: 82970-82-9
M. Wt: 511.5 g/mol
InChI Key: WMGUUQRGSXDDPZ-GIDUJCDVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl O-(N-(4-carboxyphenyl)carbamoyl)mycophenolate, also known as Ethyl O-(N-(4-carboxyphenyl)carbamoyl)mycophenolate, is a useful research compound. Its molecular formula is C27H29NO9 and its molecular weight is 511.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl O-(N-(4-carboxyphenyl)carbamoyl)mycophenolate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl O-(N-(4-carboxyphenyl)carbamoyl)mycophenolate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

82970-82-9

Product Name

Ethyl O-(N-(4-carboxyphenyl)carbamoyl)mycophenolate

Molecular Formula

C27H29NO9

Molecular Weight

511.5 g/mol

IUPAC Name

4-[[5-[(E)-6-ethoxy-3-methyl-6-oxohex-2-enyl]-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-4-yl]oxycarbonylamino]benzoic acid

InChI

InChI=1S/C27H29NO9/c1-5-35-21(29)13-7-15(2)6-12-19-23(34-4)16(3)20-14-36-26(32)22(20)24(19)37-27(33)28-18-10-8-17(9-11-18)25(30)31/h6,8-11H,5,7,12-14H2,1-4H3,(H,28,33)(H,30,31)/b15-6+

InChI Key

WMGUUQRGSXDDPZ-GIDUJCDVSA-N

Isomeric SMILES

CCOC(=O)CC/C(=C/CC1=C(C(=C2COC(=O)C2=C1OC(=O)NC3=CC=C(C=C3)C(=O)O)C)OC)/C

SMILES

CCOC(=O)CCC(=CCC1=C(C(=C2COC(=O)C2=C1OC(=O)NC3=CC=C(C=C3)C(=O)O)C)OC)C

Canonical SMILES

CCOC(=O)CCC(=CCC1=C(C(=C2COC(=O)C2=C1OC(=O)NC3=CC=C(C=C3)C(=O)O)C)OC)C

synonyms

CAM prodrug
ethyl O-(N-(4-carboxyphenyl)carbamoyl)mycophenolate
ethyl O-(N-(4-carboxyphenyl)carbamoyl)mycophenolate, (E)-isomer
NSC 297879D
NSC-297879D

Origin of Product

United States

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